Daclatasvir Impurity 4 chemical structure and properties
Daclatasvir Impurity 4 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Daclatasvir Impurity 4, a critical compound for consideration in the development and quality control of the hepatitis C virus (HCV) inhibitor, Daclatasvir. As with any pharmaceutical agent, a thorough understanding of its impurities is paramount to ensure the safety, efficacy, and quality of the final drug product. This document delves into the chemical identity, properties, and analytical considerations of Daclatasvir Impurity 4, offering valuable insights for researchers and professionals in the field.
Chemical Identity and Structure
Daclatasvir Impurity 4 is chemically identified as Di-tert-butyl 2,2'-([1,1'-biphenyl]-4,4'-diylbis(1H-imidazole-5,2-diyl))(2S,2'S)-bis(pyrrolidine-1-carboxylate).[1][2] This nomenclature precisely describes the molecular architecture of the impurity.
Key Identifiers:
| Identifier | Value |
| Chemical Name | Di-tert-butyl 2,2'-([1,1'-biphenyl]-4,4'-diylbis(1H-imidazole-5,2-diyl))(2S,2'S)-bis(pyrrolidine-1-carboxylate)[1][2] |
| CAS Number | 1007882-23-6[1][3] |
| Molecular Formula | C36H44N6O4[1][3] |
| Molecular Weight | 624.8 g/mol [1][3] |
The chemical structure of Daclatasvir Impurity 4 reveals its close relationship to the active pharmaceutical ingredient (API), Daclatasvir. It shares the core biphenyl-diimidazole-dipyrrolidine scaffold. The key difference lies in the N-acylation of the pyrrolidine rings. In Daclatasvir, these are acylated with N-(methoxycarbonyl)-L-valine, whereas in Impurity 4, they are protected with a tert-butoxycarbonyl (Boc) group. This structural similarity underscores the importance of robust analytical methods to differentiate and quantify this impurity in the presence of the API.
It is important to note that the designation "Daclatasvir Impurity 4" has also been associated with an isomeric form of Daclatasvir, specifically the RSSR isomer (CAS 1009107-27-0).[2][4] This highlights the critical need for unambiguous identification based on CAS numbers and detailed structural elucidation when dealing with pharmaceutical impurities. This guide primarily focuses on the Boc-protected intermediate, which is more consistently labeled as Impurity 4.
Physicochemical Properties
While detailed experimental data on the physicochemical properties of Daclatasvir Impurity 4 are not extensively published in peer-reviewed literature, its chemical structure allows for the prediction of certain characteristics.
| Property | Predicted/Inferred Value |
| Appearance | Likely a solid |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane.[5] |
| Stability | As a potential intermediate in the synthesis of Daclatasvir, it is expected to be relatively stable under standard storage conditions. However, the Boc-protecting groups can be susceptible to cleavage under acidic conditions. |
Formation and Significance
Daclatasvir Impurity 4 is likely a process-related impurity, potentially arising as an unreacted intermediate or a byproduct during the synthesis of Daclatasvir.[5][6][7] The manufacturing process of Daclatasvir involves the coupling of a biphenyl-diimidazole core with protected pyrrolidine and valine moieties.[8] If the Boc-protecting group on the pyrrolidine nitrogen is not fully removed and replaced with the N-(methoxycarbonyl)-L-valine side chain, Daclatasvir Impurity 4 can be carried through the synthetic sequence.
The presence of this impurity in the final drug substance is undesirable as it can potentially impact the safety and efficacy of the medication.[5][9] Regulatory bodies such as the FDA and EMA have stringent requirements for the identification, qualification, and control of impurities in pharmaceutical products. Therefore, robust analytical methods are essential to monitor and limit the levels of Daclatasvir Impurity 4 in both the drug substance and the final drug product.
Analytical Characterization and Control
The detection and quantification of Daclatasvir Impurity 4 necessitate the use of high-resolution analytical techniques, given its structural similarity to the API.
Key Analytical Techniques:
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High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the workhorse techniques for separating and quantifying impurities in pharmaceutical analysis.[6][10] A well-developed, stability-indicating HPLC or UHPLC method can effectively resolve Daclatasvir Impurity 4 from Daclatasvir and other related substances.
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry is a powerful tool for the identification and structural elucidation of impurities.[6][10] The accurate mass measurement provided by high-resolution mass spectrometry can confirm the elemental composition of the impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the definitive structural confirmation of impurities.[5] The distinct signals from the tert-butyl protons of the Boc group would be a key diagnostic feature in the 1H NMR spectrum of Daclatasvir Impurity 4.
The development and validation of analytical methods for impurity profiling should adhere to the guidelines set forth by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), particularly ICH Q3A/B.[6]
Logical Workflow for Impurity Management
The effective management of Daclatasvir Impurity 4 throughout the drug development lifecycle is crucial. The following diagram illustrates a logical workflow for the identification, characterization, and control of this impurity.
Caption: Logical workflow for the management of Daclatasvir Impurity 4.
Conclusion
Daclatasvir Impurity 4, a Boc-protected intermediate, represents a critical process-related impurity in the synthesis of Daclatasvir. Its structural similarity to the API necessitates the use of sophisticated analytical techniques for its effective control. A thorough understanding of its chemical properties, formation pathways, and analytical behavior is essential for ensuring the quality, safety, and efficacy of Daclatasvir. By implementing robust process controls and validated analytical methods, pharmaceutical manufacturers can effectively manage this impurity and comply with stringent regulatory standards.
References
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Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed. Available at: [Link]
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Daclatasvir-impurities - Pharmaffiliates. Available at: [Link]
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Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir | Request PDF - ResearchGate. Available at: [Link]
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Daclatasvir - Wikipedia. Available at: [Link]
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Daclatasvir Impurity B | C35H41N7O4 | CID 146681200 - PubChem - NIH. Available at: [Link]
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Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification - Oriental Journal of Chemistry. Available at: [Link]
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amines en/products/amines/daclatasvir-impurities - Pharmaffiliates. Available at: [Link]
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Daclatasvir Impurities: Types, Risks & Regulatory Importance | Aquigen Bio Sciences. Available at: [Link]
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Daclatasvir Impurity 4 1007882-23-6 - | Lotusfeet Pharma. Available at: [Link]
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Structure of daclatasvir and its impurities, DAC.RC06. - ResearchGate. Available at: [Link]
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Daclatasvir EP Impurities and Related Compounds - SynThink. Available at: [Link]
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Daclatasvir Impurities - SynZeal. Available at: [Link]
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Daclatasvir Impurities and Related Compound - Veeprho. Available at: [Link]
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> Figure 1. Proposed chemical structure of Daclatasvir Impurity 4.
> Figure 2. Numbering scheme for spectral assignment of Daclatasvir Impurity 4.
